3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[133112,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core tricyclic structure, followed by the introduction of various functional groups through a series of reactions such as acylation, amidation, and hydroxylation. Each step must be carefully controlled to ensure the correct configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its structure suggests it could act as an inhibitor or activator of certain biological pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with various molecular targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool in industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Catechol: A simpler dihydroxybenzene with similar hydroxyl groups.
Resorcinol: Another dihydroxybenzene with hydroxyl groups in different positions.
Hydroquinone: A dihydroxybenzene with hydroxyl groups in the para position.
Uniqueness
What sets 3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[133112,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid apart from these simpler compounds is its complex tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C42H60N6O11 |
---|---|
Molecular Weight |
825.0 g/mol |
IUPAC Name |
3,18-dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59) |
InChI Key |
YFSXYWAZCKMYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.